molecular formula C13H7F5N2O B4678664 2,3,4,5,6-PENTAFLUORO-N~1~-(4-PYRIDYLMETHYL)BENZAMIDE

2,3,4,5,6-PENTAFLUORO-N~1~-(4-PYRIDYLMETHYL)BENZAMIDE

Cat. No.: B4678664
M. Wt: 302.20 g/mol
InChI Key: FBTGUJKTSWDXFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,4,5,6-PENTAFLUORO-N~1~-(4-PYRIDYLMETHYL)BENZAMIDE is a fluorinated benzamide derivative. This compound is characterized by the presence of five fluorine atoms attached to the benzene ring and a pyridylmethyl group attached to the amide nitrogen. The unique structure of this compound imparts distinct chemical and physical properties, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5,6-PENTAFLUORO-N~1~-(4-PYRIDYLMETHYL)BENZAMIDE typically involves the reaction of 2,3,4,5,6-pentafluorobenzoyl chloride with 4-pyridylmethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are commonly used to dissolve the reactants and facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Purification techniques, such as recrystallization or chromatography, are employed to isolate the compound from any impurities.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5,6-PENTAFLUORO-N~1~-(4-PYRIDYLMETHYL)BENZAMIDE undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form biaryl or styrene derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or ethanol are typical.

Major Products Formed

    Substitution Reactions: Products include substituted benzamides with various functional groups.

    Oxidation and Reduction Reactions: Products include N-oxides or amines.

    Coupling Reactions: Products include biaryl or styrene derivatives.

Scientific Research Applications

2,3,4,5,6-PENTAFLUORO-N~1~-(4-PYRIDYLMETHYL)BENZAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular imaging.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,3,4,5,6-PENTAFLUORO-N~1~-(4-PYRIDYLMETHYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,4,5,6-PENTAFLUORO-N~1~-(4-PYRIDYLMETHYL)BENZAMIDE is unique due to the presence of the pyridylmethyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2,3,4,5,6-pentafluoro-N-(pyridin-4-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F5N2O/c14-8-7(9(15)11(17)12(18)10(8)16)13(21)20-5-6-1-3-19-4-2-6/h1-4H,5H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBTGUJKTSWDXFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CNC(=O)C2=C(C(=C(C(=C2F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F5N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3,4,5,6-PENTAFLUORO-N~1~-(4-PYRIDYLMETHYL)BENZAMIDE
Reactant of Route 2
Reactant of Route 2
2,3,4,5,6-PENTAFLUORO-N~1~-(4-PYRIDYLMETHYL)BENZAMIDE
Reactant of Route 3
Reactant of Route 3
2,3,4,5,6-PENTAFLUORO-N~1~-(4-PYRIDYLMETHYL)BENZAMIDE
Reactant of Route 4
Reactant of Route 4
2,3,4,5,6-PENTAFLUORO-N~1~-(4-PYRIDYLMETHYL)BENZAMIDE
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2,3,4,5,6-PENTAFLUORO-N~1~-(4-PYRIDYLMETHYL)BENZAMIDE
Reactant of Route 6
Reactant of Route 6
2,3,4,5,6-PENTAFLUORO-N~1~-(4-PYRIDYLMETHYL)BENZAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.